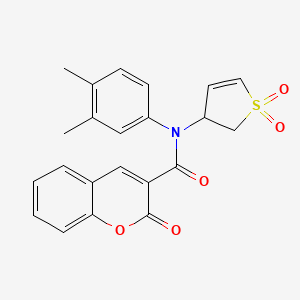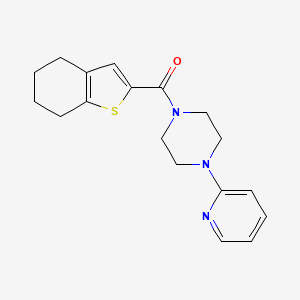![molecular formula C22H13Cl2FN4O2S B2826284 3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326868-80-7](/img/structure/B2826284.png)
3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H13Cl2FN4O2S and its molecular weight is 487.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Phosphodiesterase 9 (PDE9)
The in vitro characterization of compounds related to PDE9 inhibition, specifically focusing on Alzheimer's disease treatment, showcases the potential of certain derivatives for medical research. A study highlighted the use of a compound to selectively inhibit human and murine PDE9 activity, demonstrating moderate activity against other phosphodiesterases. This compound efficiently penetrated cells to inhibit intracellular PDE9 activity, contributing valuable insights into the treatment of neurological conditions (Wunder et al., 2005).
Antibacterial and Antifungal Activities
Derivatives have shown significant antibacterial and antifungal activities. One study synthesized new derivatives and tested them against various strains of bacteria and fungi, finding compounds that showed higher antifungal activity than fluconazole against Candida species and better antibacterial activity against certain bacteria (Kahveci et al., 2020).
Anti-inflammatory and Antinociceptive Activities
Research into thiazolo[3,2-a]pyrimidine derivatives has revealed significant anti-inflammatory and antinociceptive activities, with certain compounds displaying lower ulcerogenic activity and higher ALD50 values. These findings suggest the potential for developing new therapeutic agents for inflammation and pain management (Alam et al., 2010).
Antiproliferative Activity
A compound synthesized through a specific reaction process demonstrated marked inhibition against various cancer cell lines, showing promising anticancer activity. This includes significant inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting the potential for developing novel anticancer agents (Huang et al., 2020).
Herbicidal Activity
Studies on pyrazolo[3,4-d]pyrimidine derivatives have identified compounds with good herbicidal activity against various plant species, indicating the potential for agricultural applications. This includes the inhibition of root growth in rape and barnyard grass at specific dosages, suggesting a role in weed management (Luo et al., 2017).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN4O2S/c1-11-17-21(26-10-29(22(17)30)9-14-15(24)3-2-4-16(14)25)32-18(11)20-27-19(28-31-20)12-5-7-13(23)8-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPKKKEFAXWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)
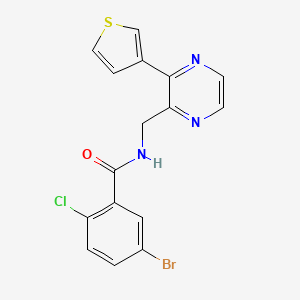
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)
![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)
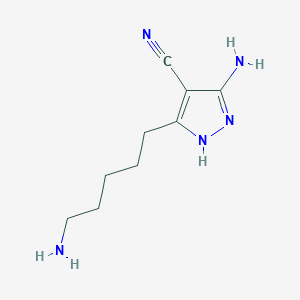
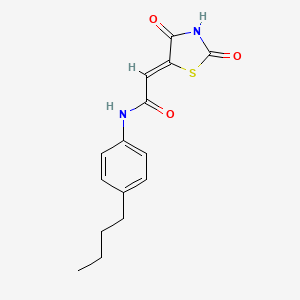
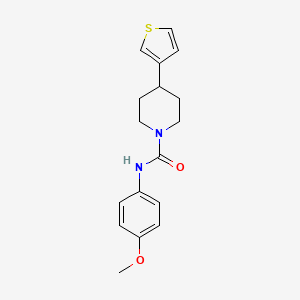
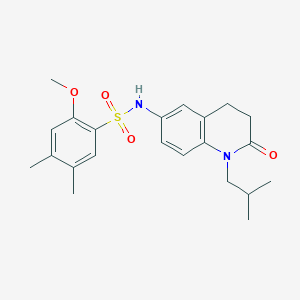
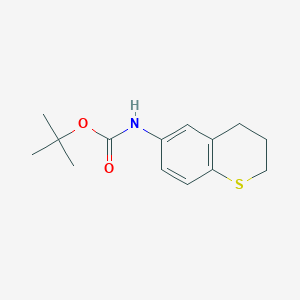
![5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2826219.png)
![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)
![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)
